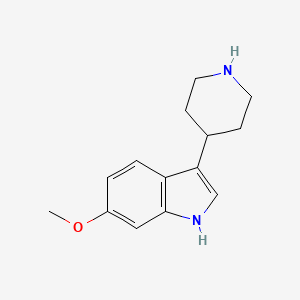

6-Methoxy-3-(piperidin-4-yl)-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-17-11-2-3-12-13(9-16-14(12)8-11)10-4-6-15-7-5-10/h2-3,8-10,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUUNULPDOHJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614417 | |

| Record name | 6-Methoxy-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52157-78-5 | |

| Record name | 6-Methoxy-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Access the 6-Methoxy-3-(piperidin-4-yl)-1H-indole Core

The construction of the this compound scaffold can be approached by several convergent or linear synthetic sequences. The choice of route often depends on the availability of starting materials and the desired substitution patterns on either the indole (B1671886) or piperidine (B6355638) moieties. Key strategies involve forming the indole ring system, constructing the piperidine ring, or introducing the methoxy (B1213986) group at a strategic point in the synthesis.

Indole ring synthesis is a cornerstone of heterocyclic chemistry, with several named reactions being applicable to the formation of the 6-methoxyindole (B132359) core. chim.it

Fischer Indole Synthesis : This is one of the most common and versatile methods for indole synthesis. nih.gov The reaction typically involves the acid-catalyzed thermal cyclization of a phenylhydrazone. To obtain the this compound core, 4-methoxyphenylhydrazine would be condensed with an N-protected 4-piperidone (B1582916) derivative (e.g., N-Boc-4-piperidone or N-Cbz-4-piperidone). The protecting group on the piperidine nitrogen is crucial to prevent side reactions and can be removed in a subsequent step.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. While less common than the Fischer synthesis for this specific substitution pattern, a conceptually similar approach could be envisioned. A modified Bischler reaction has been used to synthesize 4- and 6-hydroxyindoles from m-aminophenol, which could then be methylated. researchgate.net

Modern C-H Annulation Methods : Contemporary synthetic chemistry has introduced transition-metal-catalyzed methods for indole synthesis. These reactions often involve the C-H activation and annulation of anilines with alkynes, offering a direct and atom-economical route to substituted indoles. pkusz.edu.cn For this target, a 4-methoxyaniline derivative could be coupled with a suitably functionalized alkyne that contains or could be converted to the piperidine ring.

| Indole Synthesis Method | Key Reactants | Typical Catalyst/Conditions | Reference |

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, N-Protected 4-Piperidone | Acid (e.g., H₂SO₄, PPA, ZnCl₂) | nih.gov |

| Bischler-Möhlau Synthesis | 4-Methoxyaniline, α-haloketone precursor | Heat | chim.it |

| C-H Annulation | 4-Methoxyaniline derivative, Alkyne | Transition Metal Catalyst (e.g., Rh, Ru) | pkusz.edu.cnresearchgate.net |

The piperidine moiety is a prevalent scaffold in medicinal chemistry. nih.gov Its synthesis can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing six-membered N-heterocycle.

Catalytic Hydrogenation of Pyridines : A common and efficient method for constructing the piperidine ring is the reduction of a corresponding pyridine (B92270) derivative. A synthetic route could involve the coupling of a 4-pyridyl group to the C3 position of 6-methoxyindole, for example, via a Grignard or organolithium addition to 6-methoxyisatin followed by dehydration and reduction. The resulting 6-methoxy-3-(pyridin-4-yl)-1H-indole can then be hydrogenated using catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney Nickel under hydrogen pressure to yield the desired piperidine ring. nih.gov This approach is often chemoselective, leaving the indole aromatic system intact. nih.gov

Cyclization Strategies : The piperidine ring can also be formed through intramolecular cyclization reactions. For instance, a 6-methoxyindole derivative bearing a suitable five-carbon chain with a terminal amine and an electrophilic site can undergo intramolecular reductive amination or nucleophilic substitution to form the piperidine ring. nih.gov

During synthesis, the piperidine nitrogen is often protected with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to modulate its reactivity and prevent unwanted side reactions. These protecting groups can be selectively removed under acidic or hydrogenolytic conditions, respectively, to yield the free secondary amine for further derivatization.

The methoxy group at the C6 position significantly influences the electronic properties of the indole ring. chim.it Its introduction is typically planned at an early stage of the synthesis.

Use of Methoxy-Substituted Precursors : The most straightforward approach is to begin the synthesis with a commercially available starting material that already contains the methoxy group at the required position. As mentioned in the Fischer indole synthesis, 4-methoxyphenylhydrazine or 4-methoxyaniline are ideal precursors that carry the methoxy group through the reaction sequence to the final indole product. chim.it

O-Alkylation of a Hydroxyindole : An alternative route involves the synthesis of the corresponding 6-hydroxyindole (B149900) derivative. The phenolic hydroxyl group can then be alkylated to form the methyl ether. This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). This strategy allows for the late-stage introduction of the methoxy group or other alkoxy groups for structure-activity relationship studies.

Derivatization Strategies for Enhancing Molecular Diversity

Once the this compound core is synthesized, its structure can be readily modified to generate a library of analogues. The primary sites for derivatization are the piperidine nitrogen, the indole nitrogen, and the aromatic positions on the indole ring.

The secondary amine of the piperidine ring is a nucleophilic center that can be easily functionalized.

N-Alkylation : This reaction involves treating the core structure with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an epoxide, in the presence of a base (e.g., K₂CO₃, triethylamine). Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is another powerful method for introducing a wide variety of alkyl substituents. mdpi.com

N-Acylation : The piperidine nitrogen can be acylated using acid chlorides, acid anhydrides, or activated esters in the presence of a base. nih.gov This reaction forms a stable amide bond and is a common way to introduce diverse functional groups. Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) is also a highly versatile method. researchgate.net

| Reaction Type | Reagents | Conditions | Reference |

| N-Alkylation | Alkyl Halide, Base (K₂CO₃) | Acetonitrile, heat | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane, rt | mdpi.com |

| N-Acylation | Acid Chloride, Base (Et₃N) | Dichloromethane, 0 °C to rt | nih.gov |

| Amide Coupling | Carboxylic Acid, EDC/HOBt | DMF, rt | researchgate.net |

The reactivity of the indole ring toward further substitution is governed by its inherent electronic nature and the influence of existing substituents.

Electronic Properties : The indole nucleus is an electron-rich aromatic system. The C3 position is the most nucleophilic and prone to electrophilic attack, but in the target molecule, this position is already substituted. The next most reactive sites are typically the indole nitrogen (N1) and positions on the benzene (B151609) ring.

Effect of the 6-Methoxy Group : The methoxy group at the C6 position is a strong electron-donating group through resonance. lumenlearning.com It activates the benzene portion of the indole ring towards electrophilic aromatic substitution. chim.it This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. Therefore, electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) are predicted to occur preferentially at the C5 and C7 positions. libretexts.org The C7 position is often favored due to less steric hindrance.

Indole N-Functionalization : The indole nitrogen can also be alkylated, acylated, or arylated. nih.govmdpi.com Deprotonation with a strong base (e.g., NaH) followed by reaction with an electrophile allows for the introduction of a wide array of substituents at the N1 position. This functionalization can significantly alter the compound's steric and electronic properties.

Linker Modifications and Heterocyclic Ring Fusions

The functionalization of the this compound scaffold can be achieved by modifying the piperidine linker or by constructing fused ring systems onto the indole nucleus. These transformations are crucial for exploring the structure-activity relationships of new chemical entities.

One notable approach involves the derivatization of the piperidine nitrogen. For instance, complex side chains can be introduced, as seen in the synthesis of farnesoid X receptor (FXR) agonists. In one example, a piperidinyl-indole system was modified by attaching a [5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy group to the piperidine ring, demonstrating a significant linker modification. nih.gov This strategy highlights the piperidine moiety's role as a versatile anchor for introducing large, functionalized groups.

Furthermore, the indole ring itself serves as a template for the construction of fused heterocyclic systems. Methodologies applied to related methoxyindoles show that the core can be reacted with various reagents to build additional rings. For example, 4,6-Dimethoxy-1H-indole has been used as a starting material to synthesize derivatives containing pyrazole, isoxazole, and pyrimidine (B1678525) rings. samipubco.com Similarly, other research has demonstrated the fusion of a 1,6-benzodiazocinone ring to an indole core. mdpi.com These ring fusions drastically alter the topology and electronic properties of the parent molecule.

Table 1: Examples of Linker and Ring Fusion Modifications

| Modification Type | Example of Attached/Fused Ring | Resulting Structure Class | Reference |

|---|---|---|---|

| Linker Modification | [5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy | Piperidinyl-isoxazole derivative | nih.gov |

| Heterocyclic Fusion | Pyrazole, Isoxazole, Pyrimidine | Indole-fused heterocycles | samipubco.com |

| Heterocyclic Fusion | Pyridine | 3-(Pyridin-4-yl)-indole | researchgate.net |

| Heterocyclic Fusion | 1,6-Benzodiazocinone | Indolyl-1,6-benzodiazocinone | mdpi.com |

Stereoselective Synthesis and Enantiomeric Separations

The presence of a chiral center on the piperidine ring necessitates stereocontrolled synthetic methods to access enantiomerically pure forms of this compound and its derivatives.

Chiral Synthesis of Indole-Piperidine Enantiomers

The preparation of pure enantiomers of substituted 3-(piperidin-3-yl)-1H-indoles has been systematically described. A key strategy involves the resolution of a racemic mixture of the parent amine, such as 5-methoxy-3-(piperidin-3-yl)-1H-indole, which is structurally analogous to the 6-methoxy target. mdpi.com

The process begins with the N-alkylation of the racemic indole-piperidine with a chiral auxiliary reagent. mdpi.comnih.gov For example, using (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide results in the formation of a pair of diastereomers. mdpi.com These diastereomers possess different physical properties, which allows for their separation using standard chromatographic techniques like column chromatography or semi-preparative HPLC. mdpi.comnih.gov

Once the diastereomers are isolated in pure form, the chiral auxiliary is removed. This is typically accomplished through a chemical reaction such as hydrogenolysis, where the molecule is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.comnih.gov This step cleaves the auxiliary group, yielding the desired (R) and (S) enantiomers of the indole-piperidine derivative with high enantiomeric purity. mdpi.com This methodology provides a reliable route to access both enantiomers for further study. nih.gov

Diastereoselective Approaches in Synthesis

When synthesizing more complex analogues with multiple stereocenters, particularly in fused heterocyclic systems, diastereoselective reactions are essential. These methods control the relative stereochemistry of the forming chiral centers. An example of such a strategy is the use of an inverse-electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence. rsc.org This type of reaction can be employed to construct polycyclic systems, such as 6/7/6-fused heterocycles, in a highly stereoselective manner, affording specific diastereomers in good yields. rsc.org Such enantiospecific and diastereocontrolled strategies are critical in the total synthesis of complex natural products and bioactive molecules containing the piperidine motif. rsc.org

Structural Characterization Techniques for Synthesized Analogues

The unambiguous determination of the structure, conformation, and absolute configuration of synthesized analogues of this compound relies on a combination of modern spectroscopic and crystallographic techniques.

Spectroscopic Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of newly synthesized compounds.

NMR Spectroscopy : 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For indole-piperidine derivatives, 1H NMR can confirm the presence of protons on the indole ring, the piperidine ring, and the methoxy group, while 13C NMR confirms the carbon skeleton. samipubco.commdpi.commdpi.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms, confirming the final structure. mdpi.com

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound, providing definitive confirmation of its chemical composition. mdpi.commdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also used to analyze the purity of the synthesized compounds. nih.gov

Table 2: Representative Spectroscopic Data for an Indolyl-Benzodiazocinone Derivative

| Technique | Compound | Key Signals | Reference |

|---|---|---|---|

| 1H NMR | 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | 3.19 ppm (CH3), 6.83 ppm (olefinic H-4), 11.84 ppm (indole NH) | mdpi.com |

| 13C NMR | 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | 35.4 ppm (CH3), 168.4 ppm (C=O) | mdpi.com |

| IR | 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | 3444 cm-1 (NH), 1635 cm-1 (C=O) | mdpi.com |

| HRMS | (R)-4-(1-(3-(methoxycarbonyl)-2-methyl-1H-indol-1-yl)ethyl)piperidin-1-ium chloride | m/z 301 [M+H]+ | nih.gov |

X-ray Crystallography for Absolute Configuration and Conformation Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. This technique has been successfully applied to chiral 3-(piperidin-3-yl)-1H-indole derivatives to unambiguously establish the (R) and (S) configurations of the separated enantiomers. mdpi.com

The analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms. mdpi.com For example, crystallographic studies on related indole derivatives have detailed the planarity of the indole ring and the dihedral angles between the indole system and other attached rings. researchgate.netnih.gov This information is crucial for understanding how the molecule might interact with biological targets. The data obtained from X-ray analysis, such as the crystal system and space group, are fundamental for defining the solid-state properties of the compound. mdpi.com

Table 3: Example Crystallographic Data for an Indole Derivative

| Compound | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | Triclinic | P-1 | Dihedral angle between indole and phenyl ring is 64.48 (7)° | nih.gov |

| 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | Orthorhombic | Pbca | Dihedral angle between pyridine and indole rings is 33.60 (6)° | researchgate.net |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Triazole and indole rings are twisted from each other by 12.64° | mdpi.com |

| Racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole | Monoclinic | P21/c | Confirmed as a "true racemate" crystallizing in a centrosymmetric space group | mdpi.com |

Exploration of Biological Activity and Pharmacological Profiles

Investigation of Antiproliferative and Anticancer Activities

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

There is no available data from in vitro studies evaluating the cytotoxic effects of 6-Methoxy-3-(piperidin-4-yl)-1H-indole against any cancer cell lines.

Mechanistic Studies of Antiproliferative Effects

No mechanistic studies detailing the antiproliferative effects of this compound have been published. Therefore, information regarding its potential to induce apoptosis, cause cell cycle arrest, inhibit microtubule dynamics, or modulate key regulatory proteins is not available.

Induction of Apoptosis

There is no available data concerning the induction of apoptosis by this compound.

Cell Cycle Arrest

There is no available data regarding the ability of this compound to cause cell cycle arrest in cancer cells.

Inhibition of Microtubule Dynamics and Tubulin Polymerization

There is no information available from studies on the effects of this compound on microtubule dynamics or tubulin polymerization.

Modulation of Key Regulatory Proteins (e.g., Securin, p53, EGFR, AKT)

There is no available data on the modulation of key regulatory proteins such as Securin, p53, EGFR, or AKT by this compound.

Epigenetic Target Engagement (e.g., EZH2 Inhibition)

Derivatives of the this compound scaffold have been identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). The dysregulation of EZH2 activity is linked to the progression of various cancers, making it a significant therapeutic target. nih.govmdpi.comnih.gov

A notable example is the compound CPI-1205, an indole-based EZH2 inhibitor that shares a core structure with this compound. nih.govacs.org Research has demonstrated that CPI-1205 is a highly potent and selective inhibitor of EZH2. nih.govapexbt.comglpbio.com The biochemical and cellular activities of CPI-1205 are summarized in the table below.

| Assay Type | Target | IC50 / EC50 (µM) |

| Biochemical | EZH2 | 0.002 |

| Cellular | EZH2 | 0.032 |

| Data sourced from multiple studies. nih.govacs.orgapexbt.comglpbio.com |

The potent inhibitory activity of CPI-1205 underscores the potential of the this compound scaffold in engaging epigenetic targets. apexbt.comglpbio.com This engagement can lead to the reactivation of tumor suppressor genes that were silenced by aberrant EZH2 activity, thereby inhibiting cancer cell growth.

In Vivo Antitumor Efficacy in Preclinical Models (e.g., xenograft models)

The promising in vitro activity of this compound derivatives as EZH2 inhibitors has been translated into significant in vivo antitumor efficacy in preclinical models. Xenograft studies, where human tumor cells are implanted into immunocompromised mice, have been instrumental in demonstrating this potential.

The EZH2 inhibitor CPI-1205, a derivative of the core compound, has shown robust antitumor effects in a Karpas-422 lymphoma xenograft model. nih.govacs.org In these studies, administration of CPI-1205 led to significant tumor growth inhibition. apexbt.comglpbio.com The efficacy of CPI-1205 in this preclinical model provided a strong rationale for its advancement into clinical trials for B-cell lymphomas. mdpi.comnih.govapexbt.comglpbio.com

| Preclinical Model | Compound | Finding |

| Karpas-422 lymphoma xenograft | CPI-1205 | Robust antitumor effects and significant tumor growth inhibition. nih.govacs.orgapexbt.comglpbio.com |

| This table summarizes the key findings from in vivo studies. |

These in vivo findings highlight the therapeutic potential of targeting EZH2 with compounds based on the this compound structure for the treatment of certain cancers.

Assessment of Antimicrobial Activities

While the antitumor properties of derivatives of this compound are a primary focus of research, the broader class of indole-containing compounds has also been investigated for antimicrobial activities. It is important to note that specific data for this compound itself in these areas is not extensively available in the reviewed literature. The following sections provide an overview of the antimicrobial potential of the wider indole (B1671886) family.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Indole derivatives have demonstrated a broad spectrum of antibacterial activity, with various analogs showing efficacy against both Gram-positive and Gram-negative bacteria. acs.orgacs.orgmdpi.com Some indole-based compounds have been found to be particularly effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govturkjps.org The antibacterial activity of indole derivatives is often attributed to their ability to interfere with essential bacterial processes. acs.orgnih.gov For instance, some indole compounds have been shown to inhibit bacterial cell division by targeting the FtsZ protein. nih.gov

Antifungal Properties

The antifungal potential of indole derivatives has also been an area of investigation. nih.govbiomedpharmajournal.orgresearchgate.netnih.gov Studies have shown that certain indole-containing molecules exhibit activity against a range of fungal pathogens, including species of Candida and Aspergillus. turkjps.orgnih.govresearchgate.net The mechanism of antifungal action can vary among different indole derivatives, but some have been found to disrupt the fungal cell membrane. nih.gov For example, 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, has demonstrated promising antifungal activities. nih.gov

Antiviral Activity (e.g., HIV-1, Hepatitis Viruses)

The indole scaffold is a "privileged structure" in antiviral drug discovery, with numerous derivatives showing activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govnih.gov Indole-based compounds can act as inhibitors of key viral enzymes such as reverse transcriptase and integrase, which are essential for viral replication. nih.gov While a number of indole derivatives have been explored for their anti-HIV and anti-HCV properties, specific data for this compound in this context is limited in the available literature. nih.govresearchgate.netunica.it

Investigation of Antimicrobial Mechanisms (e.g., Topoisomerase IV, DNA Gyrase Inhibition)

A key mechanism through which some antibacterial agents exert their effect is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govnih.govacs.orgacs.org These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Several studies have explored indole derivatives as inhibitors of these enzymes. nih.govoup.comasm.orgresearchgate.net For example, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus. asm.org The inhibition of these essential enzymes leads to a disruption of bacterial DNA synthesis and ultimately, cell death. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on the Indole (B1671886) Ring System

The indole nucleus serves as a crucial pharmacophore, and its substitution pattern significantly dictates the compound's biological potency. The position and electronic nature of substituents on this bicyclic system are key determinants of activity.

The location of substituents on the indole ring is a critical factor influencing biological outcomes. For certain classes of indole derivatives, the C-6 position has been identified as a key site for modification to enhance activity. In studies on indole-3-glyoxylamide (B122210) based antiprion agents, introducing electron-withdrawing groups at the C-6 position was found to be an effective strategy for improving biological activity by as much as an order of magnitude. researchgate.net Conversely, substitutions at the C-4, C-5, and C-7 positions were not well-tolerated in that particular series. researchgate.net

The presence of a methoxy (B1213986) group, as in the parent compound, generally enhances the reactivity of the indole ring. chim.it For some melatonin (B1676174) analogues, shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus resulted in compounds with comparable affinity and full agonist activity. nih.gov In other series, such as certain antitumor agents, 6-methoxy substituted derivatives demonstrated cytotoxic efficiency at nanomolar concentrations. chim.it The relevance of the substitution pattern is further highlighted in studies where fluorination at the C-5 position of an indole moiety led to a more favorable binding mode compared to the non-fluorinated counterpart. nih.gov

Table 1: Effect of Indole Ring Substitution on Biological Activity in a Series of Indole-3-Glyoxylamides This table is generated based on data for a series of indole-3-glyoxylamide antiprion agents to illustrate the positional effects of substituents.

| Compound ID | Indole Substituent | Position | Activity (EC50, nM) | Source |

|---|---|---|---|---|

| 41 (Parent) | H | - | >10,000 | researchgate.net |

| 42 | CN | C-6 | 6.1 | researchgate.net |

| 43 | NO2 | C-6 | 1.2 | researchgate.net |

| - | Various | C-4, C-5, C-7 | Not Tolerated | researchgate.net |

The nitrogen atom at the N-1 position of the indole ring is another key site for structural modification. Its substitution, or lack thereof, can have profound effects on the compound's properties. For some C-3 substituted indole derivatives, the presence of an unsubstituted N-1 nitrogen atom is considered essential for antioxidant activity, as it promotes the stabilization of the indolyl radical. researchgate.netnih.gov

However, in many other contexts, N-alkylation or N-acylation is a common strategy to modulate pharmacological activity. nih.govresearchgate.net The ability to selectively introduce substituents at the N-1 position is a valuable tool in medicinal chemistry. researchgate.netbeilstein-journals.org For instance, in a series of melatonin analogues, shifting the ethylamido side chain from C-3 to the N-1 position (in conjunction with a C-6 methoxy group) produced compounds with high affinity and agonist activity. nih.gov Conversely, in another study, the deactivation of the indole N-atom by an adjacent carboxylate group was found to hinder N-alkylation reactions. acs.org The synthesis of N-substituted indoles can be challenging due to the relative inertness of the nitrogen atom's -NH- group towards certain electrophiles, but various synthetic methods have been developed to overcome this. researchgate.net

Influence of Piperidine (B6355638) Ring Substituents and Nitrogen Functionalization

The piperidine moiety is a versatile heterocyclic ring that significantly contributes to the pharmacological profile of the parent compound. nih.gov Functionalization of its nitrogen atom and modifications to the ring itself are critical for tuning receptor affinity and cellular potency.

The substituent on the piperidine nitrogen is a pivotal determinant of biological activity and can even switch a compound's functional profile from an agonist to an antagonist. nih.gov In one series of nociceptin (B549756) receptor ligands, modifications at the piperidine N-1 position were shown to play a role in determining agonist versus antagonist activity. nih.gov

Furthermore, altering the basicity of the piperidine nitrogen can have a significant impact. Studies on EZH2 inhibitors revealed that attenuating the basicity of the piperidine, for instance by introducing electron-withdrawing groups like fluoroalkyl chains, led to a marked improvement in cellular potency. acs.orgnih.gov Derivatization of the N-H piperidine to various amides, ureas, and sulfonamides can also modulate activity, although in some cases this has led to a loss of cellular potency compared to the parent N-H compound. nih.gov For example, N-benzyl substitution on piperidine amides of indole-5-carboxylic acid resulted in compounds with moderate inhibitory activity against butyrylcholinesterase (BuChE). nih.gov

Table 2: Effect of Piperidine N-Substitution on Cellular Potency in a Series of EZH2 Inhibitors This table is generated based on data for a series of indole-carboxamide EZH2 inhibitors to illustrate the effects of N-substituents.

| Compound ID | Piperidine N-Substituent | Calculated pKa | Cellular MOA (EC50, µM) | Source |

|---|---|---|---|---|

| 2 | H | 9.7 | 3.7 | acs.org |

| 7 | Oxetane | 7.6 | 0.38 | acs.org |

| 9 | n-Trifluoropropyl | 8.2 | 0.29 | acs.org |

| 10 | 2,2-Difluoropropyl | - | 0.057 | acs.org |

Linker Chemistry and Its Contribution to Receptor Binding and Activity

In the compound 6-Methoxy-3-(piperidin-4-yl)-1H-indole, the indole and piperidine rings are directly connected via a C-C bond (indole C3 to piperidine C4), meaning there is no traditional flexible linker. This direct linkage creates a semi-rigid structure where the spatial relationship between the two ring systems is paramount.

The importance of the distance and orientation between pharmacophoric elements is well-documented in related chemical series that do incorporate flexible linkers. For example, in a series of 3-indolylpropyl-piperazine derivatives, the three-carbon propyl linker was essential for activity at the serotonin (B10506) transporter (SERT) and dopamine (B1211576) D2 receptors. nih.gov In other cases, the length of an alkyl chain linker connecting a piperidine motif to another group was found to be a critical parameter for sigma receptor affinity. acs.org These findings underscore that even without a flexible chain, the fixed distance and relative orientation afforded by the direct C3-C4 bond in this compound are critical contributions to its interaction with biological targets. Any modification to the groups immediately adjacent to this bond would alter this spatial relationship and likely impact biological activity.

Elucidation of Active Pharmacophores and Key Structural Motifs

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural components essential for molecular recognition and biological function. These studies have revealed that the indole nucleus, the piperidine ring, and the methoxy substituent each play a crucial role in the interaction with various biological targets. The indole ring often serves as a versatile pharmacophore, a feature widely recognized in numerous bioactive compounds. nih.govmdpi.com

The core pharmacophore can be deconstructed into three main regions: the indole core, the C3-linked piperidine ring, and the substituents on both the indole and piperidine nitrogens. The spatial arrangement and electronic properties of these regions are critical for activity.

The Indole Nucleus and its Substitution:

The indole portion of the molecule is a key pharmacophoric element, providing a critical scaffold for interaction with various receptors. nih.govnih.gov SAR studies on related 3-(piperidin-4-yl)indole structures have demonstrated the importance of the indole core. For instance, in the context of nociceptin opioid peptide (NOP) receptor ligands, the position of substitution on the indole ring significantly influences activity. It has been shown that 2-substituted indoles generally exhibit higher NOP binding affinities and function as full agonists, whereas 3-substituted indoles, like the parent scaffold of the title compound, tend to be partial agonists. nih.gov This highlights that the vector of the substituent at position 3 directs the molecule into a specific binding orientation.

Furthermore, modifications on the indole nitrogen (N1 position) can modulate activity. In a series of 3-(4-piperidinyl)indoles and their aza-analogs (pyrrolo[2,3-b]pyridines) developed as ORL-1 receptor agonists, substitutions on the indole nitrogen were explored to optimize affinity and efficacy. researchgate.net

The Piperidine Ring and N-Substitutions:

The 3-(piperidin-4-yl) moiety is a crucial structural motif. SAR studies across different therapeutic targets consistently show that modifications at the piperidine nitrogen (N-piperidinyl) have a profound impact on biological activity.

In the development of antimalarial agents based on the 3-piperidin-4-yl-1H-indole scaffold, it was found that this core structure is generally intolerant to most modifications on the piperidine nitrogen. nih.gov However, specific, targeted substitutions can lead to potent compounds. For example, the introduction of a pyridin-3-yl-methanone group at the piperidine nitrogen resulted in a compound with significant antimalarial activity. nih.gov

Conversely, in the development of ligands for the ORL-1 receptor, a variety of substituents on the piperidine nitrogen were well-tolerated and led to high-affinity agonists. researchgate.net This demonstrates that the optimal substituent on the piperidine nitrogen is highly dependent on the specific biological target.

The Role of the 6-Methoxy Group:

While direct SAR studies on the 6-methoxy group of this compound are not extensively detailed in the provided context, the influence of methoxy substitution on related indole and benzamide (B126) scaffolds provides valuable insights. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as choline (B1196258) transporter (CHT) inhibitors, the methoxy group is a key part of the core structure that led to the discovery of a potent inhibitor. nih.gov In another study on tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators, a methoxy group on the phenyl ring was present in some of the most active initial hits, although it was also associated with lower metabolic stability in some cases. acs.org The electronic and steric effects of the methoxy group at position 6 of the indole ring are thus likely to be critical in fine-tuning the binding affinity and selectivity for its specific target.

The following tables summarize key SAR findings for related indole scaffolds.

Table 1: SAR of 3-Piperidin-4-yl-1H-indole Analogs as Antimalarials. nih.gov

| Compound | N-Piperidinyl Modification | Activity (EC50) | Notes |

| Hit Compound | Unspecified from HTS | - | Initial hit from a high-throughput screen. |

| 10d | Pyridin-3-yl-methanone | ~ 3 µM | Shows good activity against drug-resistant and sensitive strains. |

| General Analogs | Various modifications | Generally inactive | The scaffold is intolerant to most N-piperidinyl modifications. |

Table 2: SAR Comparison of 2- and 3-Substituted N-Piperidinyl Indoles as NOP Receptor Ligands. nih.gov

| Substitution Position | General Activity Profile | Example |

| 3-Substituted | NOP-selective partial agonists | Modest improvement in NOP binding with basic functional groups. |

| 2-Substituted | Higher NOP binding affinities, NOP full agonists | Key difference affecting intrinsic activity and selectivity. |

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a potential drug candidate with its protein target.

Studies on indole (B1671886) and piperidine-based scaffolds show their potential to interact with a diverse range of protein targets. Docking simulations performed on structurally similar compounds help to predict the binding behavior of 6-Methoxy-3-(piperidin-4-yl)-1H-indole.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Derivatives of indolyl-propyl-piperazines have been evaluated as ligands for dopamine D2 and serotonin (5-HT) receptors. nih.govnih.govnih.gov Docking simulations suggest that at the D2 receptor, the indole moiety fits into a deep hydrophobic pocket lined by amino acid residues such as Cys118, Thr119, Ser197, Phe198, and Trp386. nih.gov A critical interaction is often a coulombic (ionic) bond between the protonated nitrogen of the piperidine (B6355638)/piperazine ring and the negatively charged aspartate residue, Asp114. nih.gov For serotonin receptors like 5-HT1A and 5-HT2A, similar indole-based compounds are docked to analyze their binding modes, which are crucial for potential applications in treating neurological disorders. nih.govresearchgate.net The presence of a methoxy (B1213986) group on the indole ring, as in the target compound, is noted in some studies to have minimal impact on the binding affinity for the D2 receptor. nih.gov

Tubulin: The indole scaffold is a key feature in many compounds that inhibit tubulin polymerization, a critical process in cell division, making them targets for anticancer agents. nih.govnih.govtandfonline.com Docking studies of various indole derivatives show that they often bind to the colchicine (B1669291) binding site on tubulin. nih.govnih.govrsc.org The binding mode typically involves the indole ring system fitting into a hydrophobic region of the pocket, while other parts of the molecule form hydrogen bonds with key residues like Cys241 or Thr179. nih.gov It is plausible that this compound could adopt a similar binding conformation within the colchicine site. nih.govrsc.orgfrontiersin.org

EZH2 (Enhancer of Zeste Homolog 2): Indole-based compounds have been identified as potent inhibitors of EZH2, a histone methyltransferase implicated in cancer. nih.gov Optimization studies of these inhibitors reveal key interactions within the EZH2 active site. While not the exact compound, related structures show that the pyridone portion of the inhibitors forms hydrogen bonds with the backbone of Trp624, a feature that could be mimicked by other hydrogen bond donors or acceptors in similar molecules.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a target for antibiotics. nih.gov Molecular docking of indole-peptide conjugates and other piperidine-containing molecules against DNA gyrase has been explored. nih.govnih.govresearchgate.netmdpi.com These studies reveal that the indole ring can form π–π stacking interactions with DNA bases (e.g., adenine), while other functional groups form hydrogen bonds with residues like Lys441 and Asp461 in the enzyme's active site. nih.gov

Kinases: Various protein kinases are targets for indole derivatives in cancer therapy. physchemres.orgnih.gov Docking studies on compounds with scaffolds similar to this compound, such as those targeting Pim-1 kinase or Akt, show that binding occurs at the ATP-binding site. physchemres.orgnih.gov Key interactions often include hydrogen bonds with hinge region residues (e.g., Glu121 in Pim-1) and hydrophobic or pi-alkyl interactions within the hydrophobic pocket. physchemres.orgnih.govnih.gov

Table 1: Predicted Ligand-Receptor Interactions for the this compound Scaffold

Protein Target Potential Key Interacting Residues Predicted Interaction Type Reference Index Dopamine D2 Receptor Asp114, Cys118, Thr119, Trp386 Ionic Bond, Hydrophobic Interaction nih.gov Serotonin Receptors (5-HT1A/2A) Asp116 (in 5-HT1A) Ionic Bond, Hydrophobic Interaction frontiersin.org Tubulin (Colchicine Site) Cys241, Thr179, Leu248, Ala180 Hydrogen Bond, Hydrophobic Interaction nih.gov EZH2 Trp624 Hydrogen Bond N/A DNA Gyrase Lys441, Asp461, Adenine base Hydrogen Bond, π-π Stacking researchgate.net Kinases (e.g., Pim-1) Glu121, Leu120 Hydrogen Bond, Hydrophobic Interaction nih.gov

The stability of ligand-receptor complexes is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. nih.govnih.gov For this compound, its structure offers several key features for these interactions. researchgate.net

Hydrogen Bonding: The molecule has two potential hydrogen bond donors: the N-H group of the indole ring and the N-H group of the piperidine ring. The oxygen atom of the 6-methoxy group can act as a hydrogen bond acceptor. These groups are critical for anchoring the ligand in the active site of a receptor, as seen in docking studies where interactions with specific polar amino acid residues like aspartate, lysine (B10760008), or serine are predicted. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of a molecule's intrinsic properties, complementing the interaction-focused data from molecular docking.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a basis set such as 6-31G or 6-311++G(d,p) is commonly employed to optimize the molecular geometry of indole and piperidine derivatives. researchgate.netnih.govscirp.orgresearchgate.net Such calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional conformation of the molecule. This optimized geometry is the foundation for further computational analysis, including the study of molecular orbitals and electrostatic potential. nih.gov

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. For indole derivatives, the HOMO is typically distributed over the electron-rich indole ring system.

LUMO: This orbital acts as an electron acceptor, and its energy level corresponds to the electron affinity and electrophilicity of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative Theoretical Parameters from Quantum Chemical Calculations

Parameter Description Predicted Significance for the Compound Reference Index HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability (nucleophilicity), likely localized on the indole ring. [35, 36] LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability (electrophilicity). [35, 36] HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO A smaller gap implies higher chemical reactivity and lower kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.delibretexts.org It is color-coded to indicate different electrostatic potential values on the molecular surface. researchgate.netlibretexts.org

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the methoxy group and across the π-system of the indole ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the acidic protons on the indole and piperidine nitrogens.

Green Regions: Represent areas of neutral potential.

The MEP map is a valuable tool for predicting sites of intermolecular interactions, particularly hydrogen bonding and other electrostatic interactions with a biological receptor. nih.govuni-muenchen.de

Molecular Dynamics Simulations to Assess Ligand-Target Stability

Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex, revealing the stability of their interactions over time. This computational method simulates the motion of atoms and molecules, providing a detailed view of the conformational changes that govern the binding process.

In the context of this compound, MD simulations would be instrumental in evaluating the stability of its binding to a specific biological target. The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure) and calculating the atomic trajectories over a period of nanoseconds or even microseconds.

Furthermore, MD simulations can elucidate the specific intermolecular interactions that contribute to the stability of the complex. The frequency and duration of hydrogen bonds, hydrophobic contacts, and ionic interactions between the this compound and the amino acid residues of the target protein can be monitored throughout the simulation. nih.gov This can reveal crucial residues that are key for anchoring the ligand in the active site. Such studies have been used to understand the binding stability of various ligands, including those for nuclear receptors, by identifying multiple dissociation pathways and the conformational rearrangements required for a ligand to bind or unbind. nih.gov

A hypothetical analysis of an MD simulation for this compound might be summarized in the following table:

| Metric | Value | Interpretation |

| Ligand RMSD | 1.5 ± 0.5 Å | Stable binding within the target's active site. |

| Protein RMSD | 2.0 ± 0.4 Å | The overall protein structure remains stable upon ligand binding. |

| Key H-Bonds | Trp84 (indole NH), Asp110 (piperidine NH) | Crucial hydrogen bonds that anchor the ligand. |

| Key Hydrophobic Contacts | Phe120, Leu124, Val180 | Important van der Waals interactions contributing to affinity. |

Such detailed analysis provides a robust understanding of the ligand's binding stability and the key interactions driving its affinity for the target, which is invaluable for further optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com This approach is fundamental for predicting the activity of novel compounds and for guiding the design of analogs with improved potency.

Both 2D and 3D-QSAR models can be developed for derivatives of this compound to guide drug design efforts.

2D-QSAR: This method correlates biological activity with 2D molecular descriptors, which are calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties (e.g., logP, molecular weight), topological indices, and electronic parameters. nih.gov For a series of indole derivatives, a 2D-QSAR model might take the form of a multiple linear regression (MLR) equation. nih.govacs.org For instance, a study on indole derivatives as antioxidants successfully used 2D-QSAR to guide the synthesis of potent compounds. nih.gov

A hypothetical 2D-QSAR model for a series of analogs of this compound might look like this:

pIC₅₀ = 0.6 * ClogP - 0.02 * MW + 0.8 * TPSA + 2.5

This equation would suggest that increasing lipophilicity (ClogP) and topological polar surface area (TPSA) while decreasing molecular weight (MW) could lead to higher biological activity (pIC₅₀).

3D-QSAR: This more advanced approach uses 3D structural information to derive predictive models. scispace.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.govnih.gov In these methods, a set of structurally related compounds with known biological activities are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov The variation in these fields is then correlated with the variation in biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease activity. nih.gov For example, a CoMFA analysis might generate a contour map showing that a bulky, electron-withdrawing group at a specific position on the piperidine ring is favorable for activity, while a similar group on the indole ring is detrimental. nih.gov These visual guides are incredibly powerful for medicinal chemists in designing the next generation of compounds. nih.gov

The statistical robustness of QSAR models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.gov

| QSAR Model Type | Key Descriptors | Typical Statistical Parameters | Application |

| 2D-QSAR | LogP, Molecular Weight, Topological Indices | R² > 0.6 | Rapid screening and prediction based on 2D structure. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic fields | q² > 0.5, r² > 0.8 | Detailed 3D guidance for structural modifications. nih.gov |

Computational methods can accurately predict various physicochemical properties of this compound that are critical for its interaction with a biological target. Unlike ADMET properties, which relate to safety and pharmacokinetics, these properties directly influence the binding affinity and mechanism of action.

One of the most important properties is the pKa , or the ionization constant. The pKa determines the charge state of a molecule at a given pH. For this compound, the piperidine nitrogen is basic and will be protonated at physiological pH (around 7.4). This positive charge can be crucial for forming a salt bridge with an acidic amino acid residue (like aspartic or glutamic acid) in the binding pocket of the target protein. Computational tools can predict the pKa of the piperidine nitrogen, allowing chemists to understand and modulate its basicity to optimize this key interaction.

Software programs can calculate these properties based on the molecular structure, providing valuable data for lead optimization.

| Physicochemical Property | Predicted Value (Hypothetical) | Relevance to Target Interaction |

| pKa (Piperidine N) | 9.5 | Determines the protonation state and potential for ionic interactions at physiological pH. |

| logP | 2.8 | Influences the strength of hydrophobic interactions within the binding pocket. |

| Topological Polar Surface Area (TPSA) | 45.5 Ų | Indicates the potential for forming hydrogen bonds with the target. |

By leveraging these computational and theoretical studies, researchers can gain a comprehensive understanding of this compound, from its dynamic interactions with its biological target to the structural features that govern its activity. This knowledge is paramount for the rational design of more effective therapeutic agents.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Indole-Piperidine Analogues

The development of new therapeutic agents from the 6-Methoxy-3-(piperidin-4-yl)-1H-indole scaffold centers on the strategic design and synthesis of next-generation analogues. The primary goal is to enhance the compound's effectiveness, selectivity, and how it is absorbed and distributed in the body. Researchers are exploring a variety of modifications to the core indole-piperidine structure.

Key areas of synthetic exploration include:

Indole (B1671886) Ring Functionalization: Introducing different chemical groups onto the indole ring can alter the molecule's electronic and spatial characteristics, which may lead to stronger and more specific interactions with biological targets.

Piperidine (B6355638) Ring Modification: Changes to the piperidine ring, such as adding alkyl groups to the nitrogen atom, can influence the compound's solubility and ability to cross cell membranes.

Stereochemistry: Creating specific 3D arrangements of the atoms (stereoisomers) can result in analogues with significantly different biological activities.

These synthetic efforts aim to produce a diverse library of new compounds for biological screening. nih.govankara.edu.tr

| Modification Strategy | Scientific Rationale | Desired Outcome |

| Indole Ring Substitution | To modulate the electronic and steric properties of the molecule. | Improved binding affinity and selectivity for the biological target. |

| Piperidine Ring Alteration | To modify the compound's basicity and lipid solubility. | Enhanced pharmacokinetic properties, such as better absorption and distribution. |

| Introduction of Chiral Centers | To create stereoisomers that can interact differently with chiral biological targets. | Increased potency and potentially reduced off-target side effects. |

Identification of Novel Biological Targets for Indole-Piperidine Scaffolds

A significant avenue for future research is the identification of new biological targets for compounds based on the indole-piperidine framework. mdpi.com While this scaffold is known to interact with certain receptors and enzymes, its full therapeutic potential may be untapped.

Modern drug discovery techniques can uncover these new targets:

In Silico Target Prediction: Computational tools can screen the structure of this compound against databases of known protein structures. clinmedkaz.org This can predict potential interactions with new biological targets, which can then be confirmed through laboratory experiments. clinmedkaz.orgf1000research.com

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models of disease without a preconceived notion of the target. If the compound shows a desirable effect, further studies are conducted to identify the specific molecular target responsible for that effect.

Chemical Proteomics: This technique uses modified versions of the indole-piperidine compound as "bait" to capture its interacting proteins from a complex biological sample. Identifying these proteins reveals the compound's direct targets.

These unbiased approaches can expand the known biological activities of the indole-piperidine scaffold, opening up possibilities for treating a wider range of diseases. nih.gov

Development of Advanced Preclinical Models for Efficacy Evaluation (excluding human trials)

To accurately assess the therapeutic potential of new indole-piperidine analogues, it is crucial to use advanced preclinical models that closely mimic human disease. Traditional 2D cell cultures often fail to predict how a drug will behave in a living organism. Therefore, more complex and physiologically relevant models are being developed and utilized.

Examples of advanced preclinical models include:

3D Organoids: These are miniature, self-organizing three-dimensional tissue cultures that are derived from stem cells. Organoids replicate the complex structure and cellular diversity of human organs, offering a more accurate platform for testing drug efficacy.

Patient-Derived Xenografts (PDX): In this model, tumor tissue from a human patient is implanted into an immunodeficient mouse. The tumor retains the characteristics of the original human tumor, making PDX models highly valuable for evaluating the effectiveness of anti-cancer drug candidates.

Genetically Engineered Mouse Models (GEMMs): These models are genetically modified to carry specific mutations that cause disease, such as cancer. GEMMs are instrumental in studying how a drug works and in identifying which patient populations might benefit most from a particular therapy.

| Preclinical Model | Key Advantage | Application in Efficacy Evaluation |

| 3D Organoid Cultures | Mimics the complex cellular architecture of human tissues. | Provides a more accurate assessment of a compound's activity in a human-like context. |

| Patient-Derived Xenografts (PDX) | Preserves the genetic and phenotypic features of a patient's tumor. | Highly predictive of how a human tumor will respond to a drug. |

| Genetically Engineered Mouse Models (GEMMs) | Allows for the study of disease in the context of a whole, living organism with specific genetic alterations. | Useful for understanding a drug's mechanism of action and for identifying biomarkers. |

Strategic Integration of Computational and Experimental Approaches for Optimized Compound Design

The future of drug discovery with the this compound scaffold lies in the seamless integration of computational and experimental methods. researchgate.netjddhs.com This synergistic approach creates a cycle of design, testing, and refinement that can significantly accelerate the development of new medicines. jddhs.com

This integrated workflow typically involves:

In Silico Design: Computational chemists use techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to design new analogues with predicted improvements in activity and properties. openmedicinalchemistryjournal.com

Chemical Synthesis: The most promising virtual compounds are then synthesized in the laboratory.

Experimental Validation: The newly synthesized compounds are tested in biological assays to determine their actual activity and properties.

Iterative Refinement: The experimental data is then fed back into the computational models to improve their predictive accuracy. This iterative process allows for the rapid optimization of the lead compound. researchgate.net

By combining the predictive power of computational tools with the empirical data from experimental validation, researchers can more efficiently navigate the complex process of drug discovery and design more effective therapeutic agents based on the indole-piperidine scaffold. jddhs.com

常见问题

Q. What are common synthetic routes for 6-Methoxy-3-(piperidin-4-yl)-1H-indole?

A multi-step synthesis typically involves:

Indole core formation : Cyclization of substituted anilines or coupling of pre-formed indole intermediates.

Introduction of methoxy group : Electrophilic substitution or post-synthetic modification (e.g., methylation of a hydroxyl group).

Piperidine coupling : Buchwald-Hartwig amination or nucleophilic substitution at the indole C3 position using piperidine derivatives .

Purification : Column chromatography or recrystallization for high-purity yields.

Example protocol : A similar indole derivative was synthesized via refluxing with acetic acid and sodium acetate, followed by coupling with piperidine under palladium catalysis .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

Q. What functional groups influence reactivity in this compound?

- Methoxy group : Participates in electrophilic substitution (e.g., nitration, halogenation).

- Indole NH : Hydrogen bonding with biological targets or coordination in metal complexes.

- Piperidine ring : Basic nitrogen enables salt formation or protonation-dependent solubility .

Q. What biological targets are associated with indole-piperidine hybrids?

- Enzymes : Kinases, cytochrome P450 isoforms.

- Receptors : Serotonin (5-HT), GABA, and dopamine receptors.

- Anticancer activity : Tubulin polymerization inhibition or apoptosis induction .

Advanced Research Questions

Q. How can low yields in the piperidine coupling step be addressed?

Optimization strategies:

- Catalyst screening : Use Pd(PPh)/CuI systems for Buchwald-Hartwig coupling .

- Solvent effects : Replace DMF with DMA or THF to reduce side reactions.

- Temperature control : Gradual heating (e.g., 60°C to 80°C) to stabilize intermediates.

- In situ monitoring : TLC or HPLC tracking to identify quenching points .

Q. How to resolve discrepancies between in vitro and in vivo activity data?

Solubility assessment : Use logP measurements or PBS solubility assays.

Metabolic stability : Incubate with liver microsomes to identify rapid degradation.

Prodrug design : Mask polar groups (e.g., esterification of piperidine) .

Orthogonal assays : Validate targets using SPR, ITC, or cellular thermal shift assays.

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary affinity estimates.

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes.

- QSAR models : Correlate substituent effects (e.g., methoxy position) with activity .

Q. How to achieve regioselective functionalization of the indole ring?

Q. What green chemistry approaches improve synthetic sustainability?

- Solvent-free reactions : Mechanochemical grinding for indole-piperidine coupling.

- Biocatalysis : Lipases or oxidoreductases for selective modifications.

- Recyclable catalysts : Immobilized palladium on magnetic nanoparticles .

Q. How to mitigate safety risks during synthesis?

- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., POCl).

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste disposal : Neutralize acidic/byproduct streams before disposal.

Key Notes

- Contradictory data : Biological assays may vary due to cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols. Cross-validate using multiple models .

- Structural analogs : Modify the methoxy position or piperidine substituents to probe SAR (e.g., 5-methoxy vs. 6-methoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。